

# Drofenine hydrochloride anticholinergic properties

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## Compound Focus: Drofenine hydrochloride

CAS No.: 3146-19-8

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## Primary Mechanism: Anticholinergic Action

Drofenine is classified as a muscarinic acetylcholine receptor (mAChR) antagonist. It acts directly on smooth muscle, likely by blocking muscarinic receptors, which prevents acetylcholine from binding and triggering muscle contraction. This leads to muscle relaxation in various organs [1].

As a competitive inhibitor of Butyrylcholinesterase (BChE), **drofenine hydrochloride** inhibits the BChE enzyme with a  $K_i$  value of  $3 \mu\text{M}$ . This inhibition prevents the breakdown of acetylcholine, but its primary therapeutic effect comes from direct receptor antagonism rather than cholinesterase inhibition [2] [3] [4].

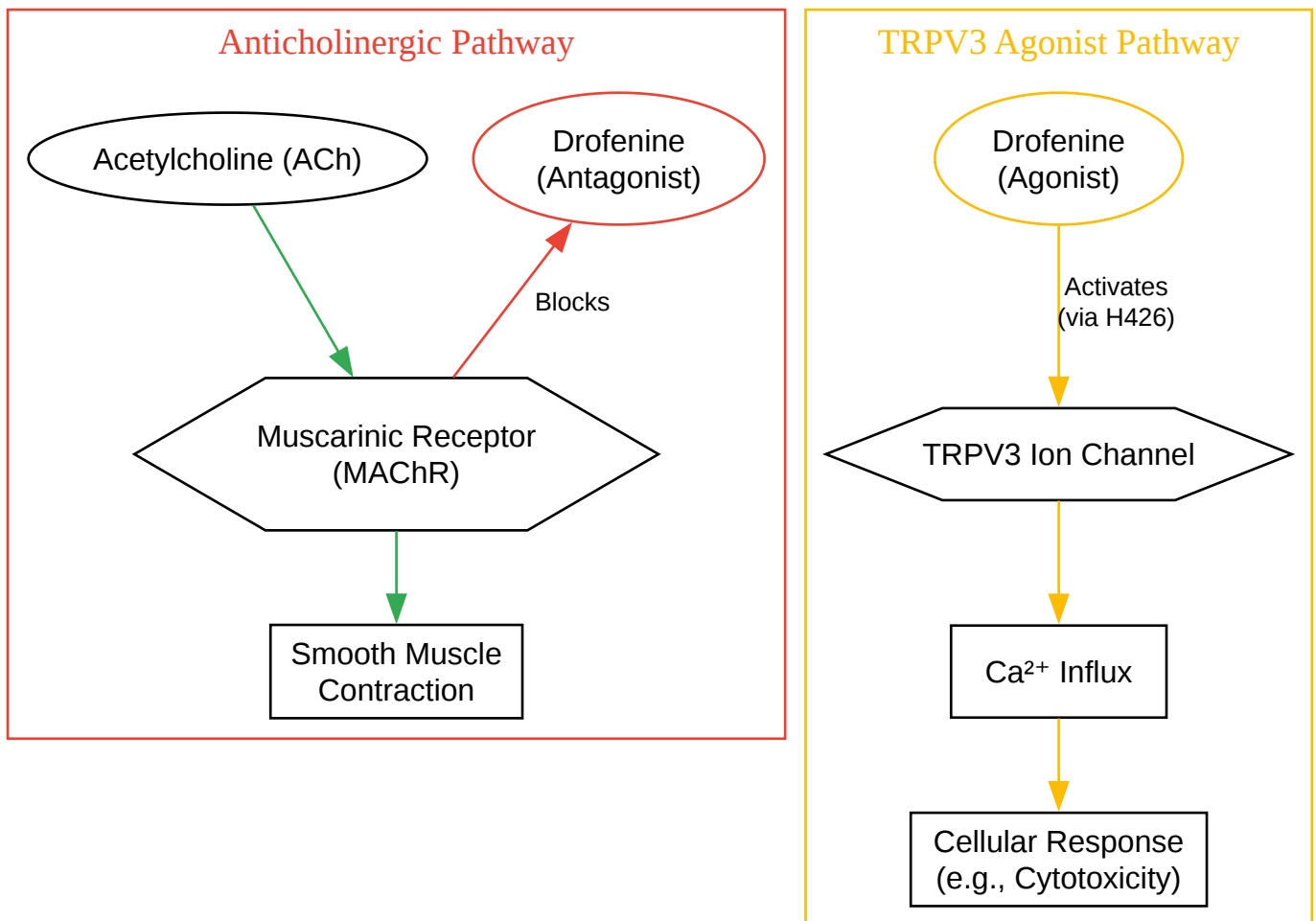
## Secondary Mechanism: TRPV3 Ion Channel Agonism

Research has identified drofenine as a selective agonist for the Transient Receptor Potential Vanilloid-3 (TRPV3) ion channel [5] [6]. This activity is distinct from its anticholinergic action.

- **Mechanism of Activation:** Drofenine activates TRPV3 by interacting with a specific residue, **H426**, which is also required for activation by the known TRPV3 agonist 2-APB [5].
- **Selectivity:** A key finding is that drofenine exhibits **greater selectivity** for human TRPV3 compared to other agonists like 2-APB and carvacrol. It does not activate other related channels like TRPA1, TRPV1, TRPV2, TRPV4, or TRPM8 [5] [6].

- **Functional Consequence:** TRPV3 activation leads to calcium ion ( $\text{Ca}^{2+}$ ) influx. In cells like keratinocytes, this can trigger cytotoxic effects, and drofenine demonstrated greater potency and cytotoxicity in human keratinocytes compared to other TRPV3 agonists [5].

The following diagram illustrates these two distinct signaling pathways.



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*Drofenine's dual mechanisms: anticholinergic action and TRPV3 channel activation.*

## Summary of Quantitative Data and Selectivity

The table below summarizes key quantitative data and selectivity profiles for **drofenine hydrochloride**.

Property	Description	Value / Finding	Experimental Context
<b>BChE Inhibition (K<sub>i</sub>)</b>	Equilibrium dissociation constant for inhibitor binding	<b>3 μM</b> [2] [3] [4]	<i>In vitro</i> enzyme assay
<b>TRPV3 Selectivity</b>	Activation profile against other TRP channels	<b>No activation</b> of TRPA1, V1, V2, V4, or M8 [5] [6]	Calcium flux assay in HEK-293 cells overexpressing human TRP channels
<b>TRPV3 Activation Site</b>	Key residue for channel activation	<b>H426</b> [5]	Site-directed mutagenesis in HEK-293 cells

## Experimental Protocols for Key Assays

For researchers aiming to investigate these properties, here are summaries of the key methodologies from the literature.

### Calcium Imaging Assay for TRPV3 Activation

This protocol assesses TRPV3 activity by measuring agonist-induced calcium influx [5].

- **Cell Preparation:** Use HEK-293 cells stably overexpressing human TRPV3 or other TRP channels. Plate cells into 96- or 384-well plates coated with 1% gelatin.
- **Dye Loading:** Load cells with a fluorescent calcium indicator (**Fluo-4 AM**) for 60 minutes at 37°C in assay buffer.
- **Compound Application:** Add the test compound (e.g., drofenine) and measure the immediate change in fluorescence.
- **Data Analysis:** Quantify the increase in fluorescence as an indicator of calcium influx and TRPV3 activation. Use controls like the antagonist **icilin** to confirm specificity.

### Functional Assessment of Anticholinergic Activity

The anticholinergic (antimuscarinic) activity can be evaluated using isolated tissue preparations based on established practices for similar agents [7] [1].

- **Tissue Preparation:** Set up an isolated smooth muscle strip (e.g., from guinea pig ileum or rat bladder) in an organ bath containing oxygenated physiological solution.
- **Contraction Induction:** Induce contractions using a muscarinic agonist like **acetylcholine** or **carbachol**.
- **Inhibition Test:** Apply drofenine cumulatively to the tissue bath to construct a concentration-response curve.
- **Data Analysis:** Calculate the concentration that produces 50% inhibition of the agonist-induced contraction ( $IC_{50}$ ) to determine antagonist potency.

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## References

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